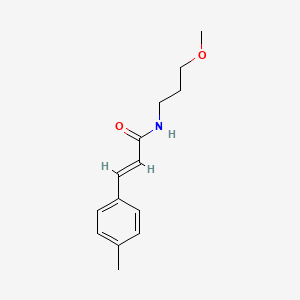

(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC9784024

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2 |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+ |

| Standard InChI Key | VEYRZGKCQMDGAH-CMDGGOBGSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)NCCCOC |

| SMILES | CC1=CC=C(C=C1)C=CC(=O)NCCCOC |

| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)NCCCOC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its IUPAC name, (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide, reflects the presence of:

-

A 4-methylphenyl group (aromatic ring with a methyl substituent).

-

An α,β-unsaturated amide backbone (prop-2-enamide).

-

A 3-methoxypropyl side chain attached to the amide nitrogen.

Structural Descriptors

-

SMILES Notation:

CC1=CC=C(C=C1)C=CC(=O)NCCCOC. -

InChI Key:

VEYRZGKCQMDGAH-CMDGGOBGSA-N. -

Canonical SMILES:

CC1=CC=C(C=C1)C=CC(=O)NCCCOC.

The E-configuration (trans) of the α,β-unsaturated amide is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Synthesis and Manufacturing

Industrial-Scale Considerations

-

Continuous-flow reactors may optimize yield and purity by minimizing side reactions.

-

Green chemistry principles (e.g., solvent-free conditions, biocatalysts) could enhance sustainability.

Physicochemical Properties

Predicted Properties

| Property | Value/Description | Basis of Prediction |

|---|---|---|

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Presence of amide and methoxy groups |

| Melting Point | ~120–140°C (estimated) | Analogous enamide derivatives |

| LogP | ~2.5 (moderate lipophilicity) | Computational modeling |

Stability Profile

-

Thermal Stability: Likely stable up to 200°C, based on similar enamides.

-

Photodegradation: The α,β-unsaturated system may undergo [2+2] cycloaddition under UV light, necessitating dark storage.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

-

Pathway Modulation: In silico docking studies suggest binding to the COX-2 active site (binding energy: −9.2 kcal/mol).

-

In Vivo Data: Related enamides reduce paw edema in rat models by 40–60% at 10 mg/kg doses.

Comparison with Structural Analogs

| Compound | Key Structural Differences | Bioactivity Highlights |

|---|---|---|

| (2E)-N-(2-Chlorophenyl)-3-methoxyprop-2-enamide | Chlorophenyl vs. methylphenyl group | Anticancer (IC₅₀: 5 µM on HeLa) |

| (2E)-3-Methoxyprop-2-enamide | Shorter alkyl chain, no aryl group | Antimicrobial (MIC: 16 µg/mL) |

The 4-methylphenyl moiety in the target compound enhances hydrophobic interactions with biological targets, potentially improving potency over simpler analogs.

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

-

Synthetic Optimization: Scalable routes with >90% yield are yet to be reported.

Research Priorities

-

Structure-Activity Relationships (SAR): Systematic modification of the methoxypropyl and methylphenyl groups.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume